molecular formula C22H24N4O5S2 B2958422 (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-58-6

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2958422
CAS RN: 850910-58-6
M. Wt: 488.58
InChI Key: JMBFPTKIMHAVBH-FCQUAONHSA-N
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Description

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiparasitic Activity

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide belongs to the thiazolide class of compounds, which have demonstrated significant antiparasitic activity. A study by Esposito et al. (2005) found that thiazolides, including those without a nitro group on the thiazole ring, exhibited broad-spectrum antiparasitic activity, suggesting mechanisms of action beyond the proposed reduction by nitroreductases (Esposito et al., 2005).

Antimicrobial and Anticancer Properties

The research by Brockmann et al. (2014) on thiazolides reveals their potential as anti-infectious agents against a range of pathogens, including protozoan parasites, bacteria, and viruses. Additionally, these compounds show promise in inducing cell death in colon carcinoma cell lines, highlighting their potential in cancer therapy (Brockmann et al., 2014).

Development of Novel Medications

The study of structure-activity relationships in thiazolides, as explored by Esposito et al. (2007), is crucial for the development of new medications. Their research provides insights into how modifications in the molecular structure of thiazolides affect their biological activities, guiding future drug design (Esposito et al., 2007).

Multifaceted Mechanisms of Action

The broad range of activities of thiazolides against various pathogens and cancer cells is attributed to their multiple mechanisms of action. Studies suggest that these mechanisms include the reduction of the nitro group into a toxic intermediate in microaerophilic bacteria and parasites, and triggering apoptosis in mammalian cells, as discussed by Hemphill et al. (2012) (Hemphill et al., 2012).

properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-25-19-9-6-17(26(28)29)14-20(19)32-22(25)23-21(27)16-4-7-18(8-5-16)33(30,31)24-12-10-15(2)11-13-24/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBFPTKIMHAVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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